molecular formula C20H18FN5O2 B11295374 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11295374
M. Wt: 379.4 g/mol
InChI Key: XLKJQEQVKVBNEY-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound featuring a fluoroindole moiety linked via an ethyl spacer to a propanamide group substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. This article compares its properties and activities with structurally related analogs.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C20H18FN5O2/c21-14-5-6-17-16(11-14)13(12-23-17)7-9-22-19(27)8-10-26-20(28)15-3-1-2-4-18(15)24-25-26/h1-6,11-12,23H,7-10H2,(H,22,27)

InChI Key

XLKJQEQVKVBNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the benzotriazinyl group through a series of chemical reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological processes . The benzotriazinyl group may enhance the compound’s stability and binding properties, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution at Indole 5-Position

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide ()
  • Key Difference : Chlorine replaces fluorine at the indole 5-position.
  • Impact :
    • Molecular Weight : Chlorine increases molecular weight by ~18.5 Da (Cl: 35.45 vs. F: 19.00).
    • Lipophilicity : Chlorine’s higher lipophilicity (Cl: +0.71 π-value vs. F: +0.14) may enhance membrane permeability but reduce solubility.
    • Electronic Effects : Chlorine’s stronger electron-withdrawing nature could alter binding interactions in enzymatic targets compared to fluorine.

Stereochemistry and Benzotriazinone Positioning

(2S)-N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide ()
  • Key Difference: The benzotriazinone group is at the propanamide’s 2-position with an S-configuration.
  • Impact: Stereochemical Influence: The S-configuration may affect 3D conformation, altering interactions with chiral binding sites. Benzotriazinone Position: Shorter spacer (2-position vs.

Benzotriazinone-Linked Phosphorodithioate Esters

Azinphos-ethyl and Azinphos-methyl ()
  • Key Difference: Benzotriazinone is linked to a phosphorodithioate ester instead of propanamide.
  • Impact :
    • Bioactivity : Azinphos derivatives act as acetylcholinesterase inhibitors (insecticides), whereas the target compound’s propanamide group may favor different targets (e.g., proteases or kinases).
    • Toxicity : Phosphorodithioates are highly toxic to aquatic life (LC50 < 1 ppm for fish), while the target compound’s toxicity profile remains unstudied.

Regulatory Perspective: Zelatriazinum ()

  • Key Difference: Zelatriazinum features a benzotriazinone-acetamide scaffold with a trifluoromethoxyphenyl group.
  • Substituent Effects: The trifluoromethoxy group enhances metabolic stability compared to the target compound’s fluoroindole.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide C₂₁H₁₇FN₅O₂ 393.39 5-Fluoroindole, 3-benzotriazinone-propanamide Enzyme inhibition, drug development -
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide C₂₁H₁₇ClN₅O₂ 409.84 5-Chloroindole substitution Similar to target compound
(2S)-N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide C₂₁H₁₇FN₅O₂ 393.39 S-configuration, 2-benzotriazinone Chiral target interactions
Zelatriazinum (WHO INN) C₁₈H₁₅F₃N₄O₃ 392.33 Trifluoromethoxyphenyl, acetamide-benzotriazinone Approved therapeutic agent
Azinphos-ethyl C₁₂H₁₆N₃O₃PS₂ 345.38 Phosphorodithioate-benzotriazinone Insecticide

Research Findings and Structure-Activity Relationships (SAR)

  • Halogen Effects : Fluorine’s small size and high electronegativity optimize target binding without excessive lipophilicity, whereas chlorine may improve potency but reduce solubility .
  • Benzotriazinone Positioning: The 3-position in the target compound allows optimal spacer length for receptor engagement, while the 2-position in its stereoisomer may restrict conformational flexibility .
  • Scaffold Differences: Propanamide-linked benzotriazinones (target compound) vs. phosphorodithioates (Azinphos) show divergent bioactivities, emphasizing the role of the linker group in determining mechanism .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C19H16FN5O2C_{19}H_{16}FN_{5}O_{2} with a molecular weight of 329.32 g/mol. The structural features include an indole moiety, which is known for its diverse biological activities, and a benzotriazine component that may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC19H16FN5O2
Molecular Weight329.32 g/mol
IUPAC NameThis compound
InChI KeyMDL Number (MFCD)

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of indole have been shown to possess potent antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for these compounds often falls below 16 µg/mL, indicating strong efficacy against bacterial growth .

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth. The ability of this compound to target specific enzymes involved in cancer progression is currently under investigation .

The proposed mechanism of action for this compound involves its interaction with key molecular targets. For example, it may inhibit the Notum enzyme, which plays a role in Wnt signaling pathways by preventing lipid modification removal from Wnt proteins. This inhibition can lead to altered cellular signaling that may suppress tumor growth and enhance apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various indole derivatives against MRSA and methicillin-sensitive Staphylococcus aureus (MSSA), this compound demonstrated MIC values comparable to established antibiotics like oxacillin and ciprofloxacin. The study utilized a two-fold serial dilution technique to determine the MIC values across different strains .

Study 2: Anticancer Activity

A research project focused on the anticancer properties of indole derivatives found that this compound inhibited the proliferation of various cancer cell lines at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .

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